molecular formula C9H15NO B13173641 1-(4-Methylpiperidin-4-yl)prop-2-en-1-one

1-(4-Methylpiperidin-4-yl)prop-2-en-1-one

Cat. No.: B13173641
M. Wt: 153.22 g/mol
InChI Key: YVVGMINDFMLEBK-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-4-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of 1-(4-Methylpiperidin-4-yl)prop-2-en-1-one typically involves the reaction of 4-methylpiperidine with propenone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, facilitating its nucleophilic attack on the propenone. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

1-(4-Methylpiperidin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with various electrophiles under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Methylpiperidin-4-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Methylpiperidin-4-yl)prop-2-en-1-one can be compared with other piperidine derivatives, such as:

    1-(4-Phenylpiperidin-1-yl)prop-2-en-1-one: This compound has a phenyl group instead of a methyl group, which can significantly alter its chemical properties and biological activity.

    1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(4-methylpiperidin-4-yl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-3-8(11)9(2)4-6-10-7-5-9/h3,10H,1,4-7H2,2H3

InChI Key

YVVGMINDFMLEBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C(=O)C=C

Origin of Product

United States

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